Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate
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Overview
Description
Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable aromatic aldehyde under inert and dry conditions. The reaction is often catalyzed by a base such as tetramethyl guanidine (TMG) in a solvent like dry toluene at temperatures ranging from 50 to 60°C . The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.
Industry: The compound is used in the production of various phosphonate-based materials and chemicals.
Mechanism of Action
The mechanism of action of dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed antibacterial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate include other phosphonates and phosphonic acids, such as:
- Phenylphosphonates
- Arylphosphonates
- Bisphosphonates
Uniqueness
What sets this compound apart from these similar compounds is its unique aromatic structure and the presence of the 4-chlorophenyl group. This structural uniqueness can impart different chemical properties and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
61565-71-7 |
---|---|
Molecular Formula |
C22H20ClO4P |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-dimethoxyphosphoryl-2,2-diphenylethanone |
InChI |
InChI=1S/C22H20ClO4P/c1-26-28(25,27-2)21(24)22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16H,1-2H3 |
InChI Key |
WMJSVWQMIMYSGV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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